molecular formula C20H21BrN4OS B4644860 1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea

1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea

Cat. No.: B4644860
M. Wt: 445.4 g/mol
InChI Key: XKTZOCSGDHYRNB-UHFFFAOYSA-N
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Description

1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea is a synthetic organic compound characterized by the presence of a thiadiazole ring, a bromophenyl group, and a tert-butylphenyl group

Preparation Methods

The synthesis of 1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound as the starting material.

    Coupling with the Urea Derivative: The final step involves coupling the thiadiazole intermediate with a urea derivative, facilitated by suitable coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in modified thiadiazole derivatives with altered functional groups.

Scientific Research Applications

1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea involves its interaction with molecular targets, potentially including enzymes and receptors. The thiadiazole ring and bromophenyl group may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea can be compared with similar compounds, such as:

    1-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-[5-[(3-Methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea: Contains a methylphenyl group, leading to different chemical and biological properties.

    1-[5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea: Features a fluorophenyl group, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4OS/c1-20(2,3)14-7-9-16(10-8-14)22-18(26)23-19-25-24-17(27-19)12-13-5-4-6-15(21)11-13/h4-11H,12H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTZOCSGDHYRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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